1H and 13C NMR chemical shifts for 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole
1H and 13C NMR chemical shifts for 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole
Structural Elucidation of 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts
Introduction & Pharmacophoric Relevance
Halogenated 1H-1,2,4-triazoles are indispensable scaffolds in the design of modern agrochemicals and active pharmaceutical ingredients (APIs). Their robust metabolic stability, coupled with their capacity to engage in precise hydrogen bonding, makes them ideal pharmacophores. Specifically, 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole serves as a highly versatile electrophilic intermediate. The 2-chloroethyl side chain acts as a prime site for nucleophilic displacement, allowing for the rapid assembly of complex molecular architectures[1].
As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a routine analytical task, but as a study of electronic environments. The profound electron-withdrawing nature of the dichloro-triazole core directly dictates the nuclear magnetic resonance (NMR) behavior of the entire molecule. This whitepaper provides a definitive, causality-driven guide to the 1 H and 13 C NMR chemical shifts of this compound, establishing a self-validating framework for its analytical verification.
Mechanistic Rationale of Chemical Shifts
The NMR spectrum of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is governed by two primary electronic phenomena:
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Inductive Deshielding (-I Effect): The 1,2,4-triazole ring is inherently electron-deficient. The addition of two highly electronegative chlorine atoms at the C3 and C5 positions severely depletes the electron density of the π -system. This creates a strong inductive pull that propagates through the N1-alkyl bond, heavily deshielding the adjacent protons[2].
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The Heavy Atom Effect: In 13 C NMR, halogen substitution directly on an sp2 carbon typically induces a shielding effect due to the spin-orbit coupling introduced by the heavy halogen atom (chlorine). This competes with the inductive withdrawal, resulting in unique chemical shift signatures for the C3 and C5 carbons[3].
Logical relationship of inductive effects governing the NMR chemical shifts.
1 H NMR Spectroscopy: Data and Causality
In the 1 H NMR spectrum (acquired in CDCl 3 ), the triazole ring itself is devoid of protons. The entire proton spectrum is defined by the 2-chloroethyl group, which presents as an A 2 X 2 spin system (approximated as two distinct triplets at 400 MHz).
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| H-1' | ~4.45 | Triplet (t) | 6.2 | 2H | N-CH 2 : Strongly deshielded by the adjacent electron-deficient 3,5-dichloro-triazole ring. |
| H-2' | ~3.90 | Triplet (t) | 6.2 | 2H | CH 2 -Cl: Deshielded by the terminal aliphatic chlorine atom. |
Causality Analysis: Why does the N-CH 2 group appear so far downfield (4.45 ppm) compared to a standard alkyl amine (~2.5 ppm)? The N1 atom of the triazole ring donates its lone pair into the aromatic π -system. This delocalization, compounded by the electron-withdrawing chlorine atoms at C3 and C5, renders the N1 nitrogen highly electropositive. It aggressively pulls electron density from the adjacent C1' carbon, stripping the shielding electrons away from the H-1' protons. The H-2' protons are less affected by the triazole ring but feel the direct inductive pull of the terminal aliphatic chlorine, placing them at a predictable 3.90 ppm.
13 C NMR Spectroscopy: Data and Causality
The 13 C NMR spectrum provides a definitive map of the molecular skeleton, revealing four distinct carbon environments.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C-3 | ~151.3 | Quaternary ( sp2 ) | Triazole carbon flanked by N2 and N4. Highly deshielded, slightly mitigated by the Cl heavy atom effect. |
| C-5 | ~145.5 | Quaternary ( sp2 ) | Triazole carbon flanked by N1 and N4. More shielded than C3 due to N1 lone pair donation. |
| C-1' | ~49.5 | Secondary ( sp3 ) | N-CH 2 : Deshielded by the triazole nitrogen. |
| C-2' | ~41.2 | Secondary ( sp3 ) | CH 2 -Cl: Deshielded by the aliphatic chlorine. |
Causality Analysis: The differentiation between the two triazole carbons (C3 and C5) is a critical diagnostic feature. In 1-substituted 1,2,4-triazoles, the C3 carbon is typically found further downfield than the C5 carbon. This occurs because the N1 nitrogen (which bears the alkyl group) contributes its lone pair to the ring, increasing the electron density preferentially at the adjacent C5 position relative to C3. Furthermore, high-resolution solid-state and solution 13 C NMR studies of the parent 3,5-dichloro-1,2,4-triazole confirm that the core carbons resonate at exactly 151.3 ppm and 145.5 ppm[3]. The attachment of the 2-chloroethyl group at N1 locks the tautomeric form, preserving this distinct chemical shift separation.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity and reproducibility, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that the resulting data is free from instrumental artifacts.
Step 1: Sample Preparation
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Action: Dissolve 15-20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality & Validation: CDCl 3 provides the necessary deuterium signal for the spectrometer's field-frequency lock, preventing spectral drift over time. TMS acts as an internal standard (set to exactly 0.00 ppm). If the TMS peak drifts, the system flags a field instability, self-validating the accuracy of the chemical shift scale.
Step 2: Probe Tuning and Matching
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Action: Perform automated or manual tuning and matching of the NMR probe for both 1 H (400 MHz) and 13 C (100 MHz) Larmor frequencies.
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Causality & Validation: Matching the impedance of the probe to the transmission line minimizes reflected power. This maximizes the Signal-to-Noise Ratio (SNR), ensuring that the low-abundance 13 C signals are clearly distinguishable from baseline noise.
Step 3: 3D Gradient Shimming
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Action: Execute iterative 3D gradient shimming to homogenize the magnetic field ( B0 ) around the sample tube.
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Causality & Validation: Field inhomogeneities cause peak broadening. The system is self-validated by measuring the Full Width at Half Maximum (FWHM) of the TMS peak. Acquisition must not proceed unless the TMS FWHM is < 1.0 Hz. This guarantees that the 6.2 Hz J -coupling of the chloroethyl triplets will be sharply resolved.
Step 4: Acquisition Parameters
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1 H Acquisition: Use a 30° excitation pulse, a relaxation delay ( d1 ) of 1.5 seconds, and 16 scans. The 30° pulse ensures rapid longitudinal relaxation ( T1 ), preventing signal saturation and allowing for mathematically exact 2H:2H integration.
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13 C Acquisition: Use a 30° pulse, a d1 of 2.0 seconds, 512 scans, and 1 H-WALTZ16 decoupling.
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Causality & Validation: 13 C has a low natural abundance (1.1%). 512 scans are required to build sufficient SNR. The WALTZ16 composite pulse sequence decouples the protons, collapsing the 13 C multiplets into sharp singlets. The appearance of exactly four sharp singlets self-validates the structural purity and the absence of conformational isomers.
Self-validating workflow for NMR sample preparation, acquisition, and processing.
References
- The structure of halogeno-1,2,4-triazoles in the solid st
- First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides ResearchG
- Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles Semantic Scholar / MDPI
